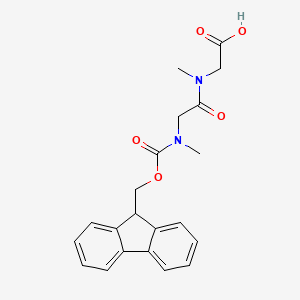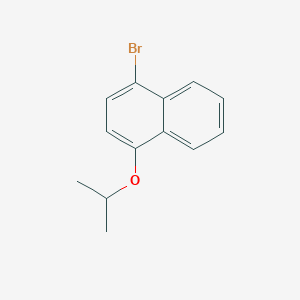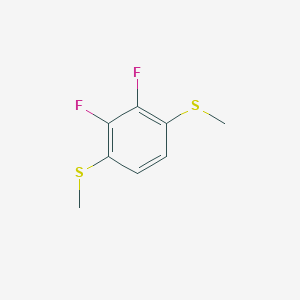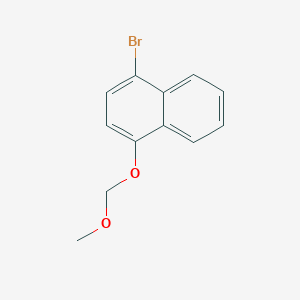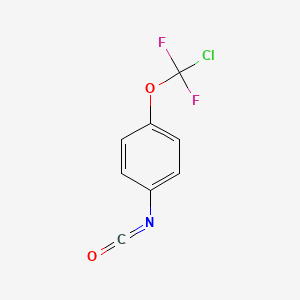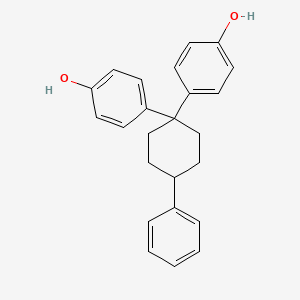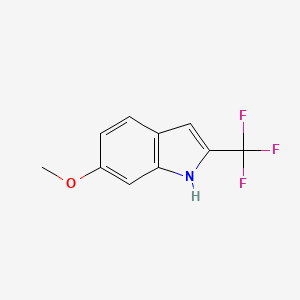
4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl, also known as AHPF, is a chemical compound which has recently become of interest to researchers due to its potential applications in the fields of chemical synthesis, drug development, and scientific research. AHPF is a biphenyl derivative which contains a hexafluoropropoxy group, and is known to exhibit unique properties in comparison to other biphenyl derivatives. This compound is of particular interest due to its potential to be used as a building block for the synthesis of various compounds, as well as its potential to be used as a pharmaceutical agent.
科学的研究の応用
4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl has been identified as a potential building block for the synthesis of various compounds, including pharmaceutical agents. In addition, this compound has been studied for its potential applications in the fields of drug development and scientific research. For example, this compound has been used in the synthesis of a compound known as 5-hydroxy-3-methyl-2-phenyl-2-oxazoline, which has been identified as a potential inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition has been associated with improved cognitive function.
作用機序
The mechanism of action of 4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl is not yet fully understood. However, it is believed that this compound may act by binding to the active site of the enzyme acetylcholinesterase, thus inhibiting its activity. In addition, this compound may also act as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, thus increasing the levels of acetylcholine in the brain. This has been associated with improved cognitive function and memory. In addition, this compound has been shown to reduce oxidative damage, which may be beneficial for overall health.
実験室実験の利点と制限
4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl has several advantages for use in lab experiments. For example, it is relatively easy to synthesize, and can be used as a building block for the synthesis of various compounds. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is also associated with some limitations. For example, it can be toxic if not handled properly, and it can be difficult to obtain in large quantities.
将来の方向性
The potential future directions for 4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl are numerous. For example, further research into its mechanism of action and biochemical and physiological effects may lead to the development of more effective pharmaceutical agents. In addition, further research may lead to the development of more efficient methods for its synthesis, as well as new applications for its use. Finally, this compound may also be used to synthesize other compounds which may have potential applications in the fields of drug development and scientific research.
合成法
4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Sonogashira-Hagihara coupling reaction. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed coupling reaction which involves the reaction of an aryl halide with an organoboron compound. The Sonogashira-Hagihara coupling reaction is a palladium-catalyzed coupling reaction which involves the reaction of an aryl halide with an organotin compound. Both of these reactions can be used to synthesize this compound from the corresponding aryl halide and the appropriate organoboron or organotin compound.
特性
IUPAC Name |
1-[4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O2/c1-10(24)11-2-4-12(5-3-11)13-6-8-14(9-7-13)25-17(22,23)15(18)16(19,20)21/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLARTBPYNNJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

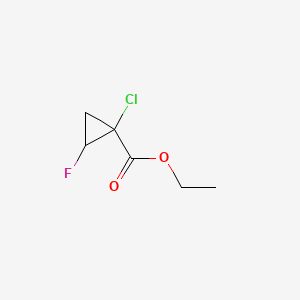
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
